1,1,1-trifluoro-N-[13-oxo-10,16-bis(2,3,4,5,6-pentafluorophenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2,8,10,16-pentaen-13-yl]methanesulfonamide
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Overview
Description
1,1,1-trifluoro-N-[13-oxo-10,16-bis(2,3,4,5,6-pentafluorophenyl)-12,14-dioxa-13λ5-phosphapentacyclo[138002,1103,8018,23]tricosa-1(15),2,8,10,16-pentaen-13-yl]methanesulfonamide is a complex organic compound with a unique structure that includes multiple fluorine atoms and a phosphapentacyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-trifluoro-N-[13-oxo-10,16-bis(2,3,4,5,6-pentafluorophenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2,8,10,16-pentaen-13-yl]methanesulfonamide involves multiple steps, including the formation of the phosphapentacyclic core and the introduction of the trifluoromethanesulfonamide group. The reaction conditions typically involve the use of strong bases, such as potassium tert-butoxide, and solvents like tetrahydrofuran (THF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1,1,1-trifluoro-N-[13-oxo-10,16-bis(2,3,4,5,6-pentafluorophenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2,8,10,16-pentaen-13-yl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce simpler hydrocarbons.
Scientific Research Applications
1,1,1-trifluoro-N-[13-oxo-10,16-bis(2,3,4,5,6-pentafluorophenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2,8,10,16-pentaen-13-yl]methanesulfonamide has several scientific research applications:
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of complex molecules with multiple functional groups.
Biology: It may be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 1,1,1-trifluoro-N-[13-oxo-10,16-bis(2,3,4,5,6-pentafluorophenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2,8,10,16-pentaen-13-yl]methanesulfonamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and influencing various biological pathways.
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trifluoro-N-phenyl-N-(trifluoromethyl)sulfonylmethanesulfonamide: This compound has a similar trifluoromethanesulfonamide group but lacks the complex phosphapentacyclic structure.
N-Phenyl-bis(trifluoromethanesulfonimide): Another related compound with similar functional groups but different overall structure.
Uniqueness
1,1,1-trifluoro-N-[13-oxo-10,16-bis(2,3,4,5,6-pentafluorophenyl)-12,14-dioxa-13λ5-phosphapentacyclo[138002,1103,8018,23]tricosa-1(15),2,8,10,16-pentaen-13-yl]methanesulfonamide is unique due to its intricate structure, which includes multiple fluorine atoms and a phosphapentacyclic framework
Properties
Molecular Formula |
C33H21F13NO5PS |
---|---|
Molecular Weight |
821.5 g/mol |
IUPAC Name |
1,1,1-trifluoro-N-[13-oxo-10,16-bis(2,3,4,5,6-pentafluorophenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2,8,10,16-pentaen-13-yl]methanesulfonamide |
InChI |
InChI=1S/C33H21F13NO5PS/c34-21-19(22(35)26(39)29(42)25(21)38)15-9-11-5-1-3-7-13(11)17-18-14-8-4-2-6-12(14)10-16(20-23(36)27(40)30(43)28(41)24(20)37)32(18)52-53(48,51-31(15)17)47-54(49,50)33(44,45)46/h9-11,13H,1-8H2,(H,47,48) |
InChI Key |
JXWBRQBXQPQKLV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)C=C(C3=C2C4=C5CCCCC5=CC(=C4OP(=O)(O3)NS(=O)(=O)C(F)(F)F)C6=C(C(=C(C(=C6F)F)F)F)F)C7=C(C(=C(C(=C7F)F)F)F)F |
Origin of Product |
United States |
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